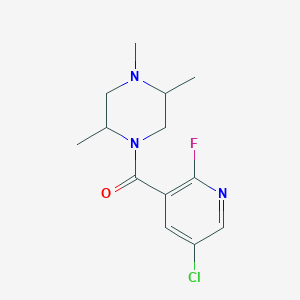
5-chloro-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C13H12ClN5O3S2 and its molecular weight is 385.84. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Activities
Several studies have focused on the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety. These compounds are synthesized with the aim of developing new antibacterial agents. For example, Azab, Youssef, and El-Bordany (2013) explored the synthesis of new heterocyclic compounds for use as antibacterial agents, resulting in compounds with significant antibacterial activities (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013). Similarly, Sarvaiya, Gulati, and Patel (2019) synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds and evaluated their antimicrobial activity against various bacteria and fungi, highlighting the potential of such compounds in antimicrobial applications (Nikulsinh Sarvaiya, Sheetal Gulati, & Harshil Patel, 2019).
Antitumor and Anticancer Properties
Research into the antitumor and anticancer properties of sulfonamide derivatives containing heterocyclic compounds is a significant area of interest. For instance, Hafez, Alsalamah, and El-Gazzar (2017) synthesized novel carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and related compounds, which were evaluated for their in vitro activity against various human tumor cell lines, showing promising results (H. Hafez, Sulaiman A. Alsalamah, & Abdel-Rhman B. A. El-Gazzar, 2017).
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrases by sulfonamide derivatives has been explored for its potential in treating various diseases. Büyükkıdan, Büyükkıdan, Bülbül, Kasımoğulları, and Mert (2017) synthesized metal complexes of pyrazole-based sulfonamide and investigated their inhibition on human erythrocyte carbonic anhydrase isozymes I and II, demonstrating significant inhibitory activity (Nurgün Büyükkıdan, B. Büyükkıdan, M. Bülbül, R. Kasımoğulları, & Samet Mert, 2017).
Synthesis and Characterization of Heterocyclic Compounds
The synthesis and characterization of novel heterocyclic compounds incorporating the sulfonamide moiety have been a focus of research due to their potential biological activities. Studies such as those by Mohareb, Ibrahim, and Wardakhan (2016) have developed multi-component reactions to synthesize various derivatives, assessing their antitumor activity against multiple cancer cell lines, indicating the broad applicability of these compounds in medicinal chemistry (R. Mohareb, R. Ibrahim, & W. Wardakhan, 2016).
Propiedades
IUPAC Name |
5-chloro-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O3S2/c14-10-2-5-13(23-10)24(21,22)16-7-9-19-12(20)4-3-11(17-19)18-8-1-6-15-18/h1-6,8,16H,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHDXFXADVRXML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

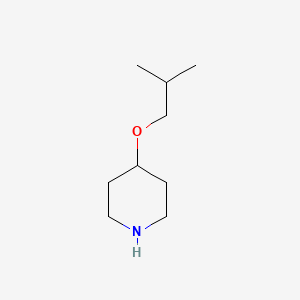
![2-Cyclopropyl-4-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine](/img/structure/B2760932.png)
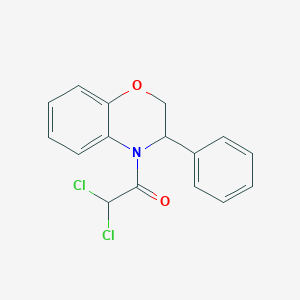

![2,3-Dimethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2760936.png)
![N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2760937.png)
![N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2760940.png)
![8-chloro-3-(3,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2760941.png)
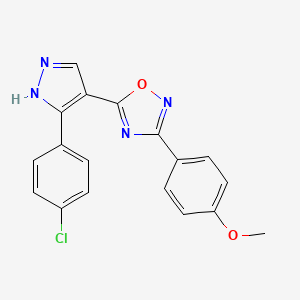

![2-{[4-(3-chlorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B2760947.png)
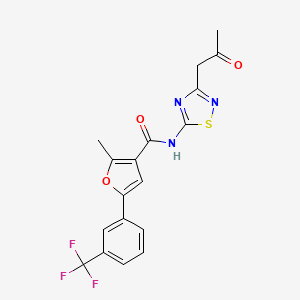
![2-(2-Bromophenyl)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2760951.png)
